2-Ethynyl-5-(4-fluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-(4-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(4-fluorophenyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and fluorobenzene derivatives.
Sonogashira Coupling: A common method for synthesizing this compound is the Sonogashira coupling reaction. This involves the coupling of a halogenated thiophene with an ethynylated fluorobenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) with a base such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring cost-effective production by recycling catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(4-fluorophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted thiophene.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-Ethynyl-5-(4-fluorophenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
Industry: Used in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(4-fluorophenyl)thiophene depends on its application:
Electronic Properties: The compound’s electronic properties are influenced by the conjugation between the ethynyl group and the thiophene ring, as well as the electron-withdrawing effect of the fluorophenyl group.
Biological Activity: If used in drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylthiophene: Lacks the fluorophenyl group, resulting in different electronic properties.
5-(4-Fluorophenyl)thiophene: Lacks the ethynyl group, affecting its reactivity and applications.
2-Ethynyl-5-phenylthiophene: Similar structure but without the fluorine atom, leading to different electronic effects.
Uniqueness
2-Ethynyl-5-(4-fluorophenyl)thiophene is unique due to the combined presence of the ethynyl and fluorophenyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications in materials science, chemistry, and potentially in pharmaceuticals.
Properties
IUPAC Name |
2-ethynyl-5-(4-fluorophenyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FS/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h1,3-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIJNXVJJQHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.